Cas no 879586-33-1 (1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole)

1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 3-(4-chlorophenyl)-7-imidazol-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine, 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenyl-
- 1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole
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- インチ: 1S/C21H14ClN5/c22-17-8-6-15(7-9-17)18-13-24-27-20(26-11-10-23-14-26)12-19(25-21(18)27)16-4-2-1-3-5-16/h1-14H
- InChIKey: MQKDWGOXQLULCG-UHFFFAOYSA-N
- ほほえんだ: C12=C(C3=CC=C(Cl)C=C3)C=NN1C(N1C=NC=C1)=CC(C1=CC=CC=C1)=N2
1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3348-0845-5mg |
1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |
879586-33-1 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3348-0845-10mg |
1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |
879586-33-1 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3348-0845-20mg |
1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |
879586-33-1 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F3348-0845-20μmol |
1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |
879586-33-1 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3348-0845-2mg |
1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |
879586-33-1 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3348-0845-50mg |
1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |
879586-33-1 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F3348-0845-3mg |
1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |
879586-33-1 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F3348-0845-1mg |
1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |
879586-33-1 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3348-0845-25mg |
1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |
879586-33-1 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3348-0845-15mg |
1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |
879586-33-1 | 90%+ | 15mg |
$89.0 | 2023-07-05 |
1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazoleに関する追加情報
Recent Advances in the Study of 1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole (CAS: 879586-33-1)
The compound 1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole (CAS: 879586-33-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyrazolo[1,5-a]pyrimidine core, has been the subject of extensive research aimed at elucidating its biological activity, mechanism of action, and pharmacological properties. The following sections provide a comprehensive overview of the latest findings related to this compound, including its synthesis, structural modifications, and biological evaluations.
Recent studies have focused on the synthesis and optimization of 1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that improved the yield and purity of the compound. The researchers employed a multi-step reaction sequence involving palladium-catalyzed cross-coupling and cyclization reactions, which allowed for the efficient incorporation of the 4-chlorophenyl and phenyl substituents. The optimized synthetic protocol has paved the way for large-scale production, facilitating further preclinical evaluations.
In terms of biological activity, 1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole has demonstrated promising inhibitory effects against several kinase targets, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2024) revealed that the compound exhibits nanomolar potency against CDK2, with an IC50 value of 12.3 nM. Molecular docking simulations suggested that the 4-chlorophenyl moiety plays a critical role in binding to the ATP-binding pocket of CDK2, thereby stabilizing the inhibitor-enzyme complex. These findings highlight the potential of this compound as a lead candidate for the development of kinase inhibitors.
Further investigations into the pharmacological properties of 1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole have explored its potential applications in oncology and neurodegenerative diseases. Preclinical studies in murine models of glioblastoma (Cancer Research, 2023) demonstrated that the compound significantly reduced tumor growth by inducing cell cycle arrest and apoptosis. Additionally, its ability to cross the blood-brain barrier suggests potential utility in treating central nervous system disorders. A separate study (European Journal of Pharmacology, 2024) reported neuroprotective effects in models of Alzheimer's disease, attributed to the compound's inhibition of GSK-3β, a key enzyme implicated in tau hyperphosphorylation.
Despite these promising results, challenges remain in the development of 1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole as a therapeutic agent. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future studies. Recent efforts have focused on structural modifications to improve pharmacokinetic properties, including the introduction of solubilizing groups and the exploration of prodrug strategies. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole (CAS: 879586-33-1) represents a versatile scaffold with significant potential in drug discovery. The latest research underscores its efficacy as a kinase inhibitor and its applicability in treating complex diseases such as cancer and neurodegenerative disorders. Continued optimization and mechanistic studies will be essential to fully realize its therapeutic promise. This compound exemplifies the intersection of chemical innovation and biological insight, offering a compelling case for further investment and exploration in the field of medicinal chemistry.
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